molecular formula C18H20N2O3 B4057398 N-(2-sec-butylphenyl)-3-methyl-2-nitrobenzamide

N-(2-sec-butylphenyl)-3-methyl-2-nitrobenzamide

Cat. No. B4057398
M. Wt: 312.4 g/mol
InChI Key: ZJSXHMRCMJOXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)-3-methyl-2-nitrobenzamide, commonly known as NBMI, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. NBMI is a chelating agent that has been shown to bind to toxic metals, such as mercury and lead, and prevent their harmful effects on the body.

Scientific Research Applications

Synthesis Methodologies

  • Chlorantraniliprole Synthesis : A study described the use of 3-Methyl-2-nitrobenzoic acid in synthesizing chlorantraniliprole, indicating a methodological application in producing insecticides Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010.

Corrosion Inhibition

  • Corrosion Inhibition Studies : Research on N-Phenyl-benzamide derivatives demonstrated their effectiveness in inhibiting mild steel corrosion in acidic conditions, highlighting their potential in corrosion protection applications Ankush Mishra et al., 2018.

Antimycobacterial Activity

  • Antitubercular Activity : A series of nitrobenzamide derivatives were synthesized and evaluated for their antitubercular activity, offering insights into new treatments for tuberculosis Hongjiang Wang et al., 2019.

Anticancer Potential

  • Antitumor Activity : The synthesis and evaluation of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided evidence of its antitumor activity, suggesting its use as a potential cancer treatment Dian He et al., 2014.
  • Anticancer Agents : Another study focused on the synthesis and evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents, emphasizing their cytotoxic effects on human neoplastic cell lines Aurelio Romero-Castro et al., 2011.

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-12(2)14-9-5-6-11-16(14)19-18(21)15-10-7-8-13(3)17(15)20(22)23/h5-12H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSXHMRCMJOXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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